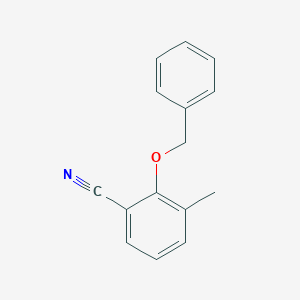![molecular formula C11H20N2O2 B1448652 2-[1-(Azetidine-3-carbonyl)piperidin-4-yl]ethan-1-ol CAS No. 1879861-44-5](/img/structure/B1448652.png)
2-[1-(Azetidine-3-carbonyl)piperidin-4-yl]ethan-1-ol
Vue d'ensemble
Description
The compound “2-[1-(Azetidine-3-carbonyl)piperidin-4-yl]ethan-1-ol” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, attached to a piperidine ring, a six-membered cyclic amine, through a carbonyl group . The molecule also contains an ethanol group attached to the piperidine ring.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “2-[1-(Azetidine-3-carbonyl)piperidin-4-yl]ethan-1-ol” includes an azetidine ring and a piperidine ring, both of which are types of cyclic amines . The azetidine and piperidine rings are connected through a carbonyl group . The molecule also contains an ethanol group attached to the piperidine ring.Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Discovery
The piperidine fragment of the compound is a common feature in many pharmaceuticals, indicating its importance in drug design . The azetidine ring, being a strained four-membered heterocycle, can serve as an amino acid surrogate, making the compound valuable in the development of peptidomimetics . This can lead to the creation of novel drugs with improved efficacy and selectivity.
Organic Synthesis: Building Blocks
In organic synthesis, the compound’s azetidine and piperidine rings can be functionalized through various reactions such as hydrogenation, cyclization, and cycloaddition . This makes it a versatile building block for synthesizing complex organic molecules, including natural products and potential therapeutic agents.
Polymerization: Ring-Opening Polymerization
The azetidine moiety can undergo ring-opening polymerization, leading to the formation of polyamines with potential applications in materials science . These polymers could be used for antibacterial coatings, CO2 adsorption, and non-viral gene transfection.
Catalytic Processes: Catalyst Development
The compound’s structure allows for its potential use in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . Its role in catalysis can be attributed to the reactivity of the azetidine ring, which can be opened under certain conditions to yield catalytically active species.
Drug Delivery: Gene Editing and mRNA Delivery
The compound’s ability to form ionizable lipids makes it suitable for creating delivery vehicles for mRNA and CRISPR-Cas9 gene editors . This application is particularly relevant in the development of nonviral genomic medicines for treating lung diseases.
Peptidomimetic Chemistry: Mimicking Biological Molecules
The compound’s azetidine and piperidine components make it an excellent candidate for peptidomimetic chemistry, where it can mimic the structure and function of biological peptides . This is crucial in the development of therapeutic agents that can interact with biological targets such as enzymes and receptors.
Orientations Futures
The future directions for “2-[1-(Azetidine-3-carbonyl)piperidin-4-yl]ethan-1-ol” could involve further exploration of its synthesis methods, biological activities, and potential applications in the pharmaceutical industry . As piperidine derivatives are present in many classes of pharmaceuticals , this compound could potentially be used in the development of new drugs.
Propriétés
IUPAC Name |
azetidin-3-yl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-6-3-9-1-4-13(5-2-9)11(15)10-7-12-8-10/h9-10,12,14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPNXRQXKFSXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2-fluoroacetic acid](/img/structure/B1448573.png)

amine](/img/structure/B1448579.png)






